Bis[2-(2-ethoxyethoxy)ethyl] decanedioate
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Overview
Description
Bis[2-(2-ethoxyethoxy)ethyl] decanedioate is an organic compound with the molecular formula C26H50O10. It is a diester derived from decanedioic acid and 2-(2-ethoxyethoxy)ethanol. This compound is known for its unique chemical structure, which includes multiple ether and ester functional groups, making it a versatile molecule in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-ethoxyethoxy)ethyl] decanedioate typically involves the esterification of decanedioic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-ethoxyethoxy)ethyl] decanedioate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield decanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-ethoxyethoxy)ethanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(2-ethoxyethoxy)ethyl] decanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Utilized as a plasticizer, lubricant, and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of Bis[2-(2-ethoxyethoxy)ethyl] decanedioate largely depends on its application. In drug delivery systems, for example, the compound can enhance the solubility and bioavailability of active pharmaceutical ingredients. Its multiple ether and ester groups allow for interactions with various molecular targets, facilitating the controlled release of drugs.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) decanedioate: Another diester of decanedioic acid, commonly used as a plasticizer.
Bis(2-ethoxyethyl) decanedioate: Similar structure but with fewer ether groups, leading to different physical and chemical properties.
Uniqueness
Bis[2-(2-ethoxyethoxy)ethyl] decanedioate is unique due to its multiple ether and ester functional groups, which provide enhanced solubility, flexibility, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Properties
CAS No. |
346418-77-7 |
---|---|
Molecular Formula |
C22H42O8 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
bis[2-(2-ethoxyethoxy)ethyl] decanedioate |
InChI |
InChI=1S/C22H42O8/c1-3-25-13-15-27-17-19-29-21(23)11-9-7-5-6-8-10-12-22(24)30-20-18-28-16-14-26-4-2/h3-20H2,1-2H3 |
InChI Key |
ADVRKKIZGODQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCC |
Origin of Product |
United States |
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